molecular formula C18H18FNO5S B2713759 N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 2034609-03-3

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No.: B2713759
CAS No.: 2034609-03-3
M. Wt: 379.4
InChI Key: XQTAIXQFDWFRIL-UHFFFAOYSA-N
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Description

Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are present in many drugs due to their versatility and unique physicochemical properties .


Synthesis Analysis

Benzofuran compounds have been synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives is based on a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran derivatives have been synthesized through various chemical reactions, including a [2+2] annulation of DMF with an aryne followed by a trapping with a sulfur ylide .

Scientific Research Applications

Synthesis and Characterization of Derivatives

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzenesulfonamide is a compound with potential interest in various scientific research areas. Although direct studies on this specific compound are limited, research on similar benzenesulfonamide derivatives provides insights into the potential applications and characteristics of this class of compounds. For instance, the synthesis and evaluation of various benzenesulfonamide derivatives have been explored for their anticancer properties. Novel aminothiazole-paeonol derivatives, including those with modifications to the benzenesulfonamide structure, have shown significant inhibitory activity against various cancer cell lines, suggesting the potential of these compounds in anticancer research (Tsai et al., 2016).

Photodynamic Therapy Applications

Furthermore, derivatives of benzenesulfonamide have been utilized in the development of photosensitizers for photodynamic therapy, an alternative treatment method for cancer. The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups have revealed high singlet oxygen quantum yields, essential for effective photodynamic therapy applications. These features indicate the potential use of benzenesulfonamide derivatives, including this compound, in developing new therapeutic agents (Pişkin et al., 2020).

Molecular Structure and Supramolecular Architecture

The molecular structure and crystallographic analysis of similar benzenesulfonamide compounds have been conducted to understand their supramolecular architecture better. Studies like those on 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and its derivatives highlight the importance of intermolecular interactions, such as C—H⋯πaryl and C—H⋯O, in forming complex two-dimensional and three-dimensional architectures. This research aids in understanding how modifications to the benzenesulfonamide core can influence molecular packing, stability, and potentially, biological activity (Rodrigues et al., 2015).

Potential as COX-2 Inhibitors

Benzenesulfonamide derivatives have also been explored for their potential as selective cyclooxygenase-2 (COX-2) inhibitors, an important target for anti-inflammatory and anticancer drugs. Research on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides has led to the identification of compounds with potent COX-2 inhibitory activity, highlighting the therapeutic potential of benzenesulfonamide derivatives in treating conditions related to COX-2 expression (Hashimoto et al., 2002).

Safety and Hazards

The safety and hazards associated with benzofuran derivatives can also vary depending on the specific compound. For example, some benzofuran compounds are not classified as hazardous substances or mixtures .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . Future research may focus on developing novel methods for constructing benzofuran rings and exploring their potential as drug lead compounds .

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO5S/c1-23-16-8-7-13(10-14(16)19)26(21,22)20-11-18(24-2)17-9-12-5-3-4-6-15(12)25-17/h3-10,18,20H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTAIXQFDWFRIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC3=CC=CC=C3O2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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